N'-hydroxy-2-methoxy-2-methylpropanimidamide

説明

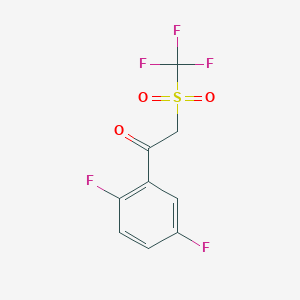

“N’-hydroxy-2-methoxy-2-methylpropanimidamide” is a chemical compound used in scientific research. It has a complex structure that enables various applications such as drug development. The molecular formula of this compound is C5H12N2O2 and it has a molecular weight of 132.16 .

Molecular Structure Analysis

The molecular structure of “N’-hydroxy-2-methoxy-2-methylpropanimidamide” is represented by the formula C5H12N2O2 . This indicates that the molecule consists of 5 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .

Physical And Chemical Properties Analysis

“N’-hydroxy-2-methoxy-2-methylpropanimidamide” is a solid at room temperature . The compound has a molecular weight of 132.16 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not available in the retrieved data.

科学的研究の応用

Anticancer and Antiangiogenic Effects

Research indicates that certain methoxy-containing compounds, such as 2-methoxyestradiol, derived from estrogen metabolism, exhibit anticancer and antiangiogenic properties. These compounds, through metabolic pathways involving methoxylation, may play a role in inhibiting the development of estrogen-induced cancers in target organs. The specific effects and mechanisms of action, including the potential involvement of N'-hydroxy-2-methoxy-2-methylpropanimidamide, suggest a protective effect against carcinogenesis, although the exact molecular mechanisms require further investigation (B. Zhu & A. Conney, 1998).

Pharmacological Activities of Derivatives

Derivatives of methoxy-containing compounds, such as paeonol (2-hydroxy-4-methoxy acetophenone), have been studied for their broad pharmacological activities. Recent research has focused on structural modifications to enhance pharmacological effects, including antibacterial, anti-inflammatory, and antioxidant properties. This suggests that this compound could potentially be modified or used as a basis for developing compounds with similar beneficial pharmacological activities (Jilei Wang et al., 2020).

Chemopreventive Effects of Hydroxylated Polymethoxyflavones

Hydroxylated polymethoxyflavones (PMFs), which include methoxy groups, have been identified for their chemopreventive effects against a variety of diseases, including cancer, inflammation, atherosclerosis, and neurodegeneration. These effects are attributed to their ability to modulate signaling pathways, gene transcription, and enzyme activity, hinting at the potential of this compound to contribute to chemoprevention through similar mechanisms (Ching-Shu Lai et al., 2015).

Antimicrobial and Antioxidant Properties

The exploration of methoxy-containing compounds extends to their utilization in addressing antimicrobial resistance and oxidative stress. Their strong antioxidant activity, partly due to methoxy group positioning, underlines their potential in preventing oxidative damage and supporting antimicrobial treatments. This opens avenues for the application of this compound in enhancing human health through its possible antimicrobial and antioxidant capabilities (Cheemanapalli Srinivasulu et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, suggesting that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

特性

IUPAC Name |

N'-hydroxy-2-methoxy-2-methylpropanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2/c1-5(2,9-3)4(6)7-8/h8H,1-3H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSSXYTZTTODYLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=NO)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(/C(=N/O)/N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

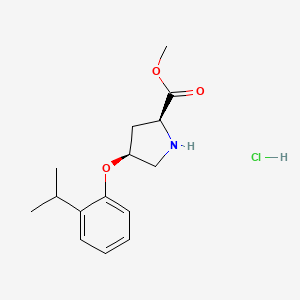

![4-[(2,4-Dibromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1456138.png)

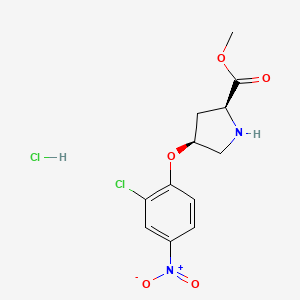

![[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1456139.png)

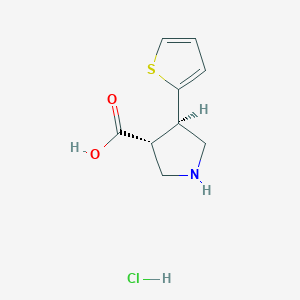

![N-{3-[2-(2-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride](/img/structure/B1456142.png)

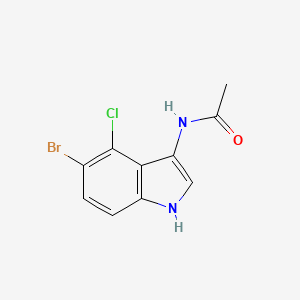

![3-[4-(sec-Butyl)-2-chlorophenoxy]piperidine hydrochloride](/img/structure/B1456143.png)

![Methyl (2S,4S)-4-[4-(tert-butyl)-2-chlorophenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456145.png)